molecular formula C6H11NOS B14304404 4-(Ethenylsulfanyl)morpholine CAS No. 112010-96-5

4-(Ethenylsulfanyl)morpholine

Cat. No.: B14304404
CAS No.: 112010-96-5
M. Wt: 145.23 g/mol
InChI Key: KAEVYWDIWDGDSS-UHFFFAOYSA-N
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Description

4-(Ethenylsulfanyl)morpholine is a sulfur-containing heterocyclic compound featuring a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) substituted with an ethenylsulfanyl (-S-CH=CH₂) group. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmacologically active molecules. For example, it has been utilized in the synthesis of polyhalonitrothiophene derivatives, such as 5-(Ethenylsulfanyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-nitrothiophene-2-carbaldehyde (melting point: 104–105°C), through reactions involving DMF and POCl₃ . Its ethenylsulfanyl group contributes to unique electronic and steric properties, enabling applications in drug discovery, agrochemicals, and materials science.

Properties

CAS No.

112010-96-5

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

4-ethenylsulfanylmorpholine

InChI

InChI=1S/C6H11NOS/c1-2-9-7-3-5-8-6-4-7/h2H,1,3-6H2

InChI Key

KAEVYWDIWDGDSS-UHFFFAOYSA-N

Canonical SMILES

C=CSN1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethenylsulfanyl)morpholine typically involves the reaction of morpholine with ethenylsulfanyl chloride under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethenylsulfanyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The ethenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethenyl group, yielding a thiomorpholine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethenylsulfanyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-(Ethenylsulfanyl)morpholine involves its interaction with specific molecular targets. The ethenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent/Group Key Property/Application Reference
4-(Ethenylsulfanyl)morpholine C₆H₁₁NOS 145.22 -S-CH=CH₂ Building block for nitrothiophene derivatives
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S 224.28 -S- (thiomorpholine ring) Precursor for antimycobacterial agents
4-[(Phenylsulfanyl)methyl]morpholine C₁₁H₁₅NOS 209.31 -CH₂-S-Ph Intermediate in organocatalysis
4-[2-(Methylsulphonyl)phenyl]morpholine C₁₁H₁₅NO₃S 265.31 -SO₂-CH₃ (sulfonyl group) Pharmaceutical R&D
4-(1-Cyclopentenyl)morpholine C₉H₁₅NO 153.22 Cyclopentenyl ring Reactant in enamine chemistry
Key Observations:

Sulfur Position and Reactivity :

  • The ethenylsulfanyl group in this compound enhances electrophilic aromatic substitution reactivity, facilitating nitro-group introductions (e.g., in thiophene synthesis) .
  • In contrast, the sulfonyl group in 4-[2-(Methylsulphonyl)phenyl]morpholine is electron-withdrawing, reducing ring reactivity but improving metabolic stability .

Lipophilicity and Bioavailability :

  • Thiomorpholine derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine) exhibit higher lipophilicity than morpholine analogs due to sulfur’s polarizability, improving membrane permeability in drug candidates .
  • Sulfonamide derivatives (e.g., 4-(Morpholine-4-sulfonyl)-phenylamine) benefit from enhanced solubility and bioavailability, critical for oral drug formulations .

Solid-State Behavior :

  • 4-(4-Nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O hydrogen bonds, unlike its morpholine analog, which lacks sulfur-mediated interactions . This structural difference impacts crystallinity and stability .

Key Observations:
  • Base Sensitivity : Thiomorpholine derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine) require basic conditions for nucleophilic aromatic substitution, whereas this compound is synthesized under acidic conditions (POCl₃ in DMF) .
  • Functional Group Compatibility : The ethenylsulfanyl group tolerates nitro-group introductions, enabling multi-step syntheses of complex heterocycles .

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